![molecular formula C18H19Cl2N5O4 B14940840 N-(3,4-dichlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B14940840.png)
N-(3,4-dichlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide is a complex organic compound with a unique structure that includes a dichlorophenyl group, a methoxyethylamino group, and a hexahydropyrido[2,3-d]pyrimidin-6-yl group
Preparation Methods
The synthesis of N-(3,4-dichlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and conditions. The synthetic route typically starts with the preparation of the dichlorophenyl derivative, followed by the introduction of the methoxyethylamino group and the formation of the hexahydropyrido[2,3-d]pyrimidin-6-yl moiety. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-(3,4-dichlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3,4-dichlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide can be compared with other similar compounds, such as:
- **N-(3,4-dichlorophenyl)methyl-2-[(2R,5R,6S)-6-(hydroxymethyl)-5-[(2-methoxyanilino)-oxomethyl]amino]-2-oxanyl]acetamide
- **N-(3,4-dichlorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
These compounds share structural similarities but may differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C18H19Cl2N5O4 |
---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[2-(2-methoxyethylamino)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl]acetamide |
InChI |
InChI=1S/C18H19Cl2N5O4/c1-29-5-4-21-18-24-15-11(17(28)25-18)6-9(16(27)23-15)7-14(26)22-10-2-3-12(19)13(20)8-10/h2-3,8-9H,4-7H2,1H3,(H,22,26)(H3,21,23,24,25,27,28) |
InChI Key |
ROABUNGYJKTIIV-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC2=C(CC(C(=O)N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.